1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an imidazo[1,2-b]pyrazole core with a pyridinyl substituent, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with isopropylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with a suitable reagent to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often catalyzed by transition metals.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active sites of these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2 and other kinases.
Pyrazoline Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit CDK2 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-propan-2-yl-6-pyridin-4-ylimidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H14N4/c1-10(2)16-7-8-17-13(16)9-12(15-17)11-3-5-14-6-4-11/h3-10H,1-2H3 |
InChI Key |
BHNJJYANCMAMGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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